molecular formula C11H21ClN2 B14810304 1,3-Dibutylimidazo-lium chloride

1,3-Dibutylimidazo-lium chloride

Cat. No.: B14810304
M. Wt: 216.75 g/mol
InChI Key: YHQWECCOTSKSQC-UHFFFAOYSA-M
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Description

1,3-Dibutylimidazolium chloride is a dialkylimidazolium-based ionic liquid characterized by two butyl groups substituted at the 1- and 3-positions of the imidazolium ring. While direct data on this compound is absent in the provided evidence, its molecular formula can be inferred as C₁₁H₂₁ClN₂ (two butyl chains: C₄H₉ each + imidazolium core: C₃H₃N₂ + Cl⁻), with an estimated molecular weight of 216.45 g/mol. Dialkylimidazolium ionic liquids are widely used as solvents, electrolytes, and catalysts due to their tunable physicochemical properties, such as low volatility, high thermal stability, and adjustable solubility . The butyl substituents likely enhance hydrophobicity and reduce water solubility compared to shorter-chain analogs, making 1,3-dibutylimidazolium chloride suitable for non-polar reaction media or extraction processes.

Properties

Molecular Formula

C11H21ClN2

Molecular Weight

216.75 g/mol

IUPAC Name

1,3-dibutylimidazol-1-ium;chloride

InChI

InChI=1S/C11H21N2.ClH/c1-3-5-7-12-9-10-13(11-12)8-6-4-2;/h9-11H,3-8H2,1-2H3;1H/q+1;/p-1

InChI Key

YHQWECCOTSKSQC-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C=C[N+](=C1)CCCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Di-butylimidazolium chloride can be synthesized through the alkylation of imidazole with butyl halides. The reaction typically involves the following steps:

    Alkylation of Imidazole: Imidazole is reacted with butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield 1-butylimidazole.

    Quaternization: The 1-butylimidazole is further reacted with another equivalent of butyl chloride to form 1,3-di-butylimidazolium chloride. This step is also carried out under reflux conditions.

Industrial Production Methods: Industrial production of 1,3-di-butylimidazolium chloride follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, enhancing efficiency and scalability.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain high-purity 1,3-di-butylimidazolium chloride.

Chemical Reactions Analysis

Types of Reactions: 1,3-Di-butylimidazolium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions such as tetrafluoroborate or hexafluorophosphate.

    Complexation Reactions: It can form complexes with metal ions, which are useful in catalysis and material science.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium tetrafluoroborate or potassium hexafluorophosphate. The reactions are typically carried out in polar solvents such as acetonitrile or water.

    Complexation Reactions: Metal salts such as palladium chloride or copper sulfate are used. The reactions are carried out under mild conditions, often at room temperature.

Major Products:

    Substitution Products: 1,3-di-butylimidazolium tetrafluoroborate, 1,3-di-butylimidazolium hexafluorophosphate.

    Complexes: Palladium-1,3-di-butylimidazolium chloride complex, copper-1,3-di-butylimidazolium chloride complex.

Scientific Research Applications

1,3-Di-butylimidazolium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.

    Biology: It is explored for its antimicrobial properties and potential use in drug delivery systems.

    Medicine: Research is ongoing into its use as a medium for enzyme immobilization and stabilization, enhancing the efficiency of biocatalytic processes.

    Industry: It is used in electrochemical applications, such as electrolytes in batteries and supercapacitors, due to its high ionic conductivity and thermal stability.

Mechanism of Action

The mechanism of action of 1,3-di-butylimidazolium chloride involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. The chloride ion can form hydrogen bonds with hydrogen donors, while the imidazolium cation can interact with electron-rich species. These interactions facilitate various chemical reactions and processes, such as catalysis and solubilization.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of imidazolium ionic liquids are highly dependent on alkyl chain length, substituent bulkiness, and electronic effects. Below is a comparative analysis of 1,3-dibutylimidazolium chloride with structurally related compounds.

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R₁, R₃) Key Structural Features
1,3-Dibutylimidazolium chloride* C₁₁H₂₁ClN₂ 216.45 (estimated) Butyl, Butyl Linear alkyl chains, moderate hydrophobicity
1-Ethyl-3-methylimidazolium chloride C₆H₁₁ClN₂ 146.62 Ethyl, Methyl Short chains, high polarity, water-soluble
1-Butyl-3-methylimidazolium chloride C₈H₁₅ClN₂ 174.67 Butyl, Methyl Asymmetric alkylation, common electrolyte
1,3-Dicyclohexylimidazolium chloride C₁₅H₂₅ClN₂ 268.83 Cyclohexyl, Cyclohexyl Bulky cyclohexyl groups, high steric hindrance
1,3-Dimesitylimidazolium chloride C₂₁H₂₅ClN₂ 340.88 Mesityl, Mesityl Aromatic substituents, enhanced π-π interactions

Note: Data for 1,3-dibutylimidazolium chloride is inferred from structural analogs due to absence in evidence.

Physicochemical Properties

  • Polarity and Solubility: 1-Ethyl-3-methylimidazolium chloride exhibits high polarity and water solubility due to short alkyl chains . 1,3-Dibutylimidazolium chloride’s longer butyl chains reduce polarity, favoring solubility in organic solvents like dichloromethane or toluene. 1,3-Dicyclohexylimidazolium chloride’s bulky cyclohexyl groups further decrease polarity, making it suitable for non-polar applications . 1,3-Dimesitylimidazolium chloride’s mesityl groups introduce aromaticity, enhancing stability in oxidative environments .
  • Thermal Stability :

    • Symmetric substitution (e.g., 1,3-dibutyl) typically improves thermal stability compared to asymmetric analogs (e.g., 1-butyl-3-methyl) .
    • Cyclohexyl and mesityl substituents (e.g., ) increase decomposition temperatures due to steric protection of the imidazolium core.
  • Viscosity :

    • Longer alkyl chains (e.g., butyl) increase viscosity compared to ethyl or methyl .
    • Bulky substituents (cyclohexyl, mesityl) further elevate viscosity due to reduced molecular mobility .

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